4-Benzhydrylpiperazin-1-yl carbonyl chloride
Overview
Description
4-Benzhydrylpiperazin-1-yl carbonyl chloride is an organic compound with the molecular formula C18H19ClN2O. It is a derivative of piperazine and is characterized by the presence of a benzhydryl group attached to the piperazine ring, along with a carbonyl chloride functional group. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzhydrylpiperazin-1-yl carbonyl chloride can be synthesized through the reaction of 1-benzhydrylpiperazine with triphosgene in the presence of pyridine. The reaction is typically carried out in anhydrous dichloromethane at low temperatures (-5°C to room temperature) to ensure the stability of the intermediate and final product .
Reaction Steps:
- Dissolve 1-benzhydrylpiperazine in anhydrous dichloromethane.
- Add pyridine to the solution.
- Cool the solution to -5°C.
- Add triphosgene dropwise to the cooled solution.
- Slowly warm the reaction mixture to room temperature and stir for 3 hours.
- Quench the reaction by adding dichloromethane and water.
- Separate the organic phase, wash with brine, and dry with anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude product as a yellow solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve larger scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzhydrylpiperazin-1-yl carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation reactions: It can participate in condensation reactions with amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Pyridine and other bases to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carbamates: Formed by reaction with alcohols and amines in the presence of carbon dioxide.
Scientific Research Applications
4-Benzhydrylpiperazin-1-yl carbonyl chloride is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Bioconjugation: Used in the modification of biomolecules for drug delivery and diagnostic applications.
Material Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-benzhydrylpiperazin-1-yl carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophilic sites on biomolecules and other substrates .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylpiperazine-1-carbonyl chloride
- 4-Ethylpiperazine-1-carbonyl chloride
- Dimethylcarbamoyl chloride
Uniqueness
4-Benzhydrylpiperazin-1-yl carbonyl chloride is unique due to the presence of the benzhydryl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds with enhanced stability and reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
4-benzhydrylpiperazine-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-18(22)21-13-11-20(12-14-21)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALAIKKQHXSMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651209 | |
Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13521-97-6 | |
Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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